1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Description
Piperidine Ring Geometry
Pyridine Substituent and Trifluoromethyl Group
Carboxylic Acid Group
- The carboxylic acid at piperidine’s position 4 participates in hydrogen bonding via its -OH and carbonyl oxygen.
- The C=O bond length is ~1.21 Å, typical for carboxylic acids.
Conformational Analysis: Chair vs. Boat Configurations in Piperidine Ring
The piperidine ring’s conformation significantly impacts the compound’s reactivity and intermolecular interactions.
Chair Conformation Stability
- In the chair conformation , the piperidine nitrogen’s lone pair occupies an equatorial position, minimizing steric clashes with axial substituents.
- Substituents at position 4 (carboxylic acid) and position 1 (pyridine) adopt equatorial positions to reduce 1,3-diaxial strain.
| Conformation | Energy (kcal/mol) | Dominant Features |
|---|---|---|
| Chair | 0.0 (reference) | -CF₃ and -COOH equatorial |
| Boat | +5.2 | Increased torsional strain |
Table 1: Relative stability of chair vs. boat conformations in analogous N-substituted piperidines.
Impact of Trifluoromethyl Group
- The -CF₃ group’s steric bulk favors an equatorial position on the pyridine ring, aligning with the pseudoallylic strain model.
- Computational studies on similar compounds suggest a ΔG of −3.2 kcal/mol for axial-to-equatorial transitions when bulky groups are present.
Crystal Structure Insights from Analogous Compounds
While direct crystallographic data for this compound is limited, insights can be drawn from structurally related piperidine-carboxylic acid derivatives:
Hydrogen Bonding Networks
Packing Arrangements
Trifluoromethyl Effects
- In 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid , the -CF₃ group’s hydrophobicity likely directs crystal packing through van der Waals interactions, while the carboxylic acid mediates hydrogen bonding.
This structural analysis underscores the compound’s complexity, with its conformational flexibility and functional group interplay dictating its physicochemical behavior. Future studies should prioritize crystallographic characterization to validate these predictions.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-4-16-10(7-9)17-5-2-8(3-6-17)11(18)19/h1,4,7-8H,2-3,5-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCAOAWAXHTRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168743 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256792-04-7 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, also known as 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C12H13F3N2O2
- Molecular Weight : 274.24 g/mol
- CAS Number : 406476-31-1
- IUPAC Name : 1-[5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis or necrosis through multiple pathways, including disruption of microtubule polymerization and interference with cellular signaling pathways .
- Induction of Methuosis : The compound has been linked to methuosis, a form of cell death characterized by the formation of large macropinocytic vacuoles. This process is particularly relevant in glioblastoma cells, where it has been shown to enhance cytotoxicity significantly .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, potentially through mechanisms involving inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Glioblastoma Multiforme (GBM)
A study evaluated the effects of various derivatives of this compound on GBM cell lines. Results indicated that specific substitutions on the pyridine ring enhanced cytotoxic effects, leading to increased cell death through methuosis. The most potent derivatives demonstrated a GI50 value as low as 10 nM, indicating their potential as therapeutic agents in treating resistant forms of GBM .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies .
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₁₃F₃N₂O₂
- Molecular Weight : 274.24 g/mol
- CAS Number : 406476-31-1
- InChI Key : KNDSIDUPVUCATQ-UHFFFAOYSA-N
- SMILES : [O-]C(=O)C1CCN(CC1)C1=CC=C(C=[NH+]1)C(F)(F)F
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Case Study: Antidepressant Activity
Research has shown that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid displayed significant activity in reducing depressive behaviors, suggesting its potential as a lead compound for developing new antidepressants .
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of more potent derivatives.
Synthesis Example
The synthesis of this compound typically involves:
- Starting Materials : 4-(Trifluoromethyl)pyridine and piperidine derivatives.
- Reagents : Carboxylic acid activating agents (e.g., EDC, HOBt).
- Conditions : Refluxing in an appropriate solvent (e.g., DMF or DMSO).
Inhibitory Activity Against Enzymes
The compound has shown promise as an enzyme inhibitor, particularly in inhibiting certain kinases involved in cancer progression.
Case Study: Kinase Inhibition
In vitro studies indicated that this compound inhibits specific kinases with IC50 values indicating moderate potency. This suggests its potential application in targeted cancer therapies .
Neuropharmacological Studies
Research into the neuropharmacological effects of this compound has identified it as a candidate for treating neurological disorders.
Case Study: Memory Enhancement
A study evaluated the effects of the compound on memory enhancement in rodent models. Results indicated improved cognitive function and memory retention, positioning it as a potential treatment for cognitive impairments associated with aging or neurodegenerative diseases .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₂H₁₃F₃N₂O₂
- Molecular Weight : 274.24 g/mol
- CAS Number : 1256792-04-7 (primary) ; 406476-31-1 (alternative, possibly a salt or stereoisomer)
- Purity : ≥97% (typical commercial availability)
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxylic acid derivatives. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and biological relevance.
Structural Analogs and Substitution Patterns
Structural Insights:
- Pyridine vs. Pyrimidine : Replacement of pyridine with pyrimidine (as in CAS 1208087-83-5) reduces molecular weight but introduces a chlorine atom, altering electronic properties .
- Positional Isomerism : The pyridin-2-yl vs. pyridin-4-yl substitution (e.g., CAS 210962-09-7) significantly impacts steric and electronic interactions in target binding .
- Fluorinated vs. Non-Fluorinated: The -CF₃ group enhances lipophilicity (LogP ≈ 2.1) compared to non-fluorinated analogs (LogP ≈ 1.5) .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- Chlorine substitution in pyrimidine analogs (CAS 1208087-83-5) improves solubility but reduces metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, palladium or copper catalysts in solvents like DMF or toluene are often used for pyridine ring formation . Optimization includes adjusting catalyst loading, temperature (e.g., 40–100°C), and reaction time (e.g., 5.5–17 hours) to improve yield and purity. Acid hydrolysis (e.g., HCl in water at 93–96°C) is critical for carboxyl group deprotection .
- Key Metrics : Monitor reaction progress via TLC or HPLC. Final purity (>95%) can be achieved via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology : Use 1H/13C NMR to confirm structural integrity (e.g., δ 7.49 ppm for NH2 protons, δ 13.32 ppm for carboxylic acid protons) . FT-IR identifies functional groups (e.g., 1730 cm⁻¹ for carbonyl) . HPLC-MS ensures purity and molecular weight (e.g., m/z 313 for [M+H]+) . Elemental analysis validates stoichiometry (e.g., %C, %H, %N within ±0.05% of theoretical) .
Q. How should this compound be handled and stored to maintain stability?
- Methodology : Store in airtight containers at –20°C to prevent degradation. Avoid moisture and light exposure. Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy (H315, H319) . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like carbonic anhydrase. Focus on the trifluoromethyl-pyridine moiety for hydrophobic interactions and the carboxylic acid group for hydrogen bonding . Validate predictions via SAR studies using analogs with modified substituents (e.g., sulfamoyl or cyano groups) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Systematically vary assay conditions (e.g., pH, incubation time) to identify confounding factors. Compare results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) . Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays for efficacy) .
Q. How can the piperidine-carboxylic acid scaffold be functionalized for enhanced pharmacokinetic properties?
- Methodology : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to improve oral bioavailability. Assess logP (e.g., –0.194 to 0.283 via HPLC) to balance hydrophilicity and membrane permeability . Evaluate metabolic stability using liver microsome assays .
Experimental Design & Validation
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodology : Use fluorescence-based assays (e.g., CAII inhibition with 4-methylumbelliferyl acetate) or UV-Vis spectroscopy (e.g., acetylcholinesterase inhibition with Ellman’s reagent). Include positive controls (e.g., acetazolamide) and IC50 calculations via nonlinear regression .
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodology : Scale-up challenges often arise from inefficient mixing or heat transfer. Optimize via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
